![molecular formula C10H13N3 B14009269 6-Butyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 798544-33-9](/img/structure/B14009269.png)
6-Butyl-5H-pyrrolo[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Butyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-5H-pyrrolo[2,3-b]pyrazine typically involves cyclization reactions. One common method is the thermal cyclization of pyrazinylhydrazones, which leads to the formation of the pyrrolo[2,3-b]pyrazine core . Another approach involves the reaction of 5-chloro-6-[cyano(2,3-dihydro-1-R-benzo[d]azol-2-yl)methyl]-2,3-pyrazinedicarbonitriles with nucleophilic reagents, resulting in the annelation of the five-membered ring on the pyrazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Butyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, hydrogen sulfide) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolopyrazines .
Aplicaciones Científicas De Investigación
6-Butyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Butyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with molecular targets such as cyclin-dependent kinases (Cdks). It acts as a potent, selective, reversible, and ATP-competitive inhibitor of Cdks, which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compound can exert antiproliferative effects and potentially serve as an anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
5H-pyrrolo[2,3-b]pyrazine: This compound shares the same core structure but lacks the butyl group.
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine: This compound has a phenyl group instead of a butyl group.
6-Amino-7-hetaryl-5H-pyrrolo[2,3-b]pyrazine: This compound contains an amino group and various heteroaryl groups.
Uniqueness
6-Butyl-5H-pyrrolo[2,3-b]pyrazine is unique due to its butyl substituent, which can influence its biological activity and chemical reactivity. The presence of the butyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate .
Propiedades
Número CAS |
798544-33-9 |
|---|---|
Fórmula molecular |
C10H13N3 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
6-butyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C10H13N3/c1-2-3-4-8-7-9-10(13-8)12-6-5-11-9/h5-7H,2-4H2,1H3,(H,12,13) |
Clave InChI |
YZSHCRSDZVTUTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=NC=CN=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



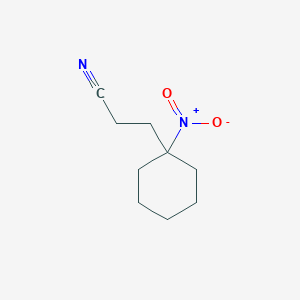
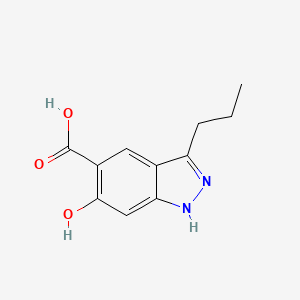
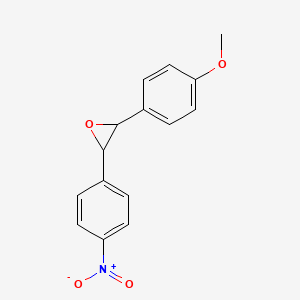
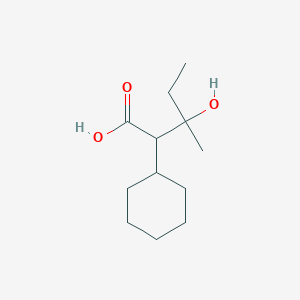
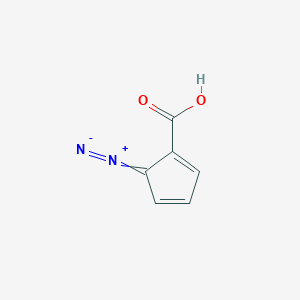
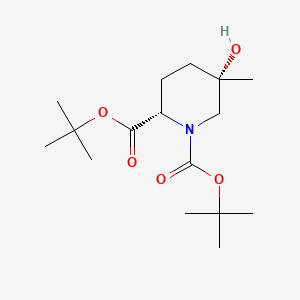
![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)
![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)


![2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid](/img/structure/B14009249.png)
![[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea](/img/structure/B14009252.png)
